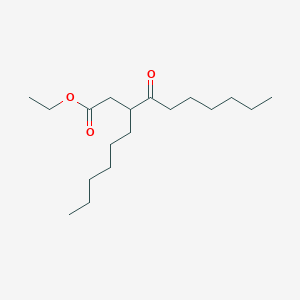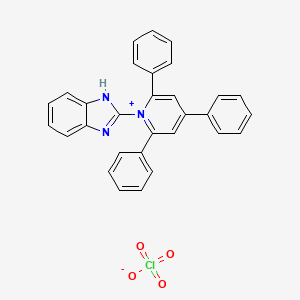![molecular formula C15H15NO2 B14645844 2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone ring substituted with ethyl, hydroxyamino, and phenylmethylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadienone core, followed by the introduction of the ethyl group through alkylation reactions. The hydroxyamino group is then introduced via a hydroxylamine derivative, and the phenylmethylidene group is added through a condensation reaction with a suitable benzaldehyde derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions and purifications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclohexadienone core.
Aplicaciones Científicas De Investigación
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenylmethylidene group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate cell membranes and reach intracellular targets. The overall effect depends on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-6-[(amino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-Ethyl-6-[(hydroxyamino)(methyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-Ethyl-6-[(hydroxyamino)(phenyl)ethylidene]cyclohexa-2,4-dien-1-one
Uniqueness
2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the specific combination of functional groups and their positions on the cyclohexadienone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-11-9-6-10-13(15(11)17)14(16-18)12-7-4-3-5-8-12/h3-10,17-18H,2H2,1H3/b16-14+ |
Clave InChI |
TUPLFFZMDOCJBI-JQIJEIRASA-N |
SMILES isomérico |
CCC1=C(C(=CC=C1)/C(=N/O)/C2=CC=CC=C2)O |
SMILES canónico |
CCC1=C(C(=CC=C1)C(=NO)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)





